Benzene-1,3,5-triamine;phosphoric acid

Description

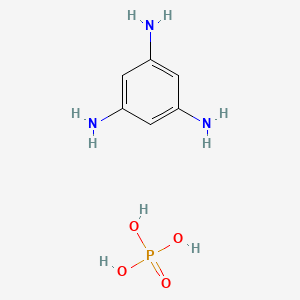

Benzene-1,3,5-triamine (CAS 108-72-5), also known as 1,3,5-triaminobenzene, is a symmetrical aromatic compound with three amino groups positioned at the 1,3,5-positions of the benzene ring. Its molecular formula is C₆H₉N₃, with a molecular weight of 123.15 g/mol . The trihydrochloride salt (CAS 638-09-5, C₆H₁₂Cl₃N₃) is more commonly documented, with applications in pharmaceuticals and materials science due to its high purity (95% HPLC) and stability .

Key properties of the parent compound include:

Properties

CAS No. |

111990-40-0 |

|---|---|

Molecular Formula |

C6H12N3O4P |

Molecular Weight |

221.15 g/mol |

IUPAC Name |

benzene-1,3,5-triamine;phosphoric acid |

InChI |

InChI=1S/C6H9N3.H3O4P/c7-4-1-5(8)3-6(9)2-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4) |

InChI Key |

NMPBTQJVGUOPBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)N)N.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,5-Triaminobenzene Precursor

Curtius Rearrangement Method (CN103214377B)

The most industrially viable route employs trimesic acid (benzene-1,3,5-tricarboxylic acid) as the starting material. Key steps include:

Reaction Scheme:

- Rearrangement :

Trimesic acid reacts with diphenylphosphoryl azide (DPPA) in a toluene/tert-butanol (5:3 v/v) solvent system at 70–90°C for 3–4 hours, followed by heating to 100–120°C for 2 hours.

$$ \text{Trimesic acid} + 3.2 \, \text{DPPA} \xrightarrow{\text{toluene/t-BuOH}} 1,3,5-\text{tri-Boc-aminobenzene} $$

- Deprotection :

The Boc-protected intermediate undergoes acid hydrolysis in a 1:1 ethanol/HCl solution at room temperature overnight:

$$ 1,3,5-\text{tri-Boc-aminobenzene} \xrightarrow{\text{HCl/EtOH}} 1,3,5-\text{triaminobenzene} $$

Optimized Parameters:

This method avoids explosive intermediates (e.g., diazonium salts) and achieves a 79.2% overall yield through streamlined purification (filtration only).

Alternative Synthetic Pathways

Nitration-Reduction Approach

Early methods involved nitration of 1,3,5-tribromobenzene followed by catalytic hydrogenation, but these faced challenges:

Vilsmeier-Haack Formylation

A 2022 study demonstrated 1,3,5-triaminobenzene synthesis via formylation of Rubin’s aldehyde (2,4,6-tribromobenzene-1,3,5-tricarbaldehyde) using anhydrous ammonia in DMSO. While achieving 90% yield, this method requires strict moisture control, limiting scalability.

Formation of Benzene-1,3,5-Triamine Phosphate

Acid-Base Neutralization

The triamine reacts with phosphoric acid in a 1:1 molar ratio under controlled conditions:

Procedure:

- Dissolve 1,3,5-triaminobenzene (10 mmol) in anhydrous ethanol (50 mL).

- Add 85% phosphoric acid (10 mmol) dropwise at 0–5°C.

- Stir for 2 hours, then filter and wash with cold ethanol.

Critical Factors:

- Temperature control : Prevents oxidative degradation of the triamine.

- Solvent choice : Ethanol ensures product precipitation while minimizing salt hydration.

Characterization Data:

| Property | Value | Method |

|---|---|---|

| Molecular formula | C₆H₁₂N₃O₄P | Elemental analysis |

| Melting point | Decomposes >250°C | DSC |

| Solubility | Insoluble in ether, CH₂Cl₂ | USP <921> |

| Stability | Hygroscopic; store under N₂ | TGA/MS |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Curtius rearrangement | 79.2 | 99.5 | High | Avoids explosives |

| Nitration-reduction | 45–60 | 85–90 | Moderate | High explosion risk |

| Vilsmeier-Haack | 90 | 98 | Low | Moisture-sensitive |

Challenges and Innovations

Stability Issues

Alternative Phosphate Sources

Recent patents disclose using polyphosphoric acid for in situ salt formation during triamine synthesis. This one-pot approach reduces steps but requires precise stoichiometry control.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-triamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phloroglucinol, a trihydroxybenzene derivative.

Reduction: The compound can be reduced further to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Phloroglucinol (benzene-1,3,5-triol)

Reduction: Various amine derivatives

Substitution: Substituted benzene derivatives depending on the substituent introduced

Scientific Research Applications

Benzene-1,3,5-triamine;phosphoric acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene-1,3,5-triamine;phosphoric acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a spasmolytic agent by inhibiting smooth muscle contractions. This is achieved through its interaction with specific receptors and ion channels in the smooth muscle cells, leading to relaxation and relief from spasms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,3,5-triamine Derivatives

a) Benzene-1,3,5-triamine Trihydrochloride (CAS 638-09-5)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₃N₃ | |

| Purity | 95% (HPLC) | |

| Applications | Pharmaceutical intermediates, optoelectronics | |

| Stability | High thermal and photo-stability |

b) Benzene-1,3,5-triyl Triformate (TFBen)

A structurally related compound, TFBen (benzene-1,3,5-triyl triformate), serves as a carbon monoxide (CO) surrogate in carbonylative syntheses. Unlike benzene-1,3,5-triamine, TFBen is non-ionic and used in Pd-catalyzed reactions to generate carbonyl-containing compounds (e.g., 4H-benzo[d][1,3]oxazin-4-ones) under mild conditions .

| Property | Value/Description | Reference |

|---|---|---|

| Reactivity | Releases CO in situ for catalytic transformations | |

| Applications | Organic synthesis of ketones, amides | |

| Safety | Safer alternative to gaseous CO |

Trifluoromethyl-Substituted Analogues

Compounds like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (C₁₀H₁₁F₆N) exhibit distinct electronic properties due to electron-withdrawing trifluoromethyl groups. These derivatives are solids soluble in organic solvents and used in asymmetric synthesis .

| Property | Value/Description | Reference |

|---|---|---|

| Electronic Effects | Enhanced electrophilicity due to -CF₃ | |

| Applications | Chiral building blocks in pharmaceuticals |

Phosphate-Containing Analogues

- 1,3,5-Triazine-2,4,6-triamine phosphate (C₃H₆N₆·H₃PO₄): A triazine-based phosphate with applications in flame retardants and polymer stabilizers .

- Phosphorotrithious acid esters (e.g., tributyl ester, CAS 150-50-5): Used in agrochemicals but chemically distinct due to sulfur-phosphorus bonds .

Q & A

Q. What are the common synthetic routes for Benzene-1,3,5-triamine derivatives, and how are they characterized?

Benzene-1,3,5-triamine derivatives are synthesized via methods like Schiff-base condensation and Sonogashira coupling . For example, Zhao et al. condensed 1,3,5-tri(4-formylphenyl)benzene with triamine blocks to form covalent organic polymers (CMPs) . Characterization involves:

- BET surface area analysis (314.8–439.5 m²/g) to assess porosity.

- Thermogravimetric analysis (TGA) for thermal stability (degradation above 400°C).

- FT-IR and NMR spectroscopy to confirm functional groups and structural integrity.

- Photocatalytic activity assays (e.g., NADH production rates of 82.0 wt% in 5 min) .

Q. How does phosphoric acid incorporation enhance proton conductivity in porous polymers?

Phosphoric acid improves proton conductivity via hydrogen-bonding networks and hydrophobic pore stabilization . Zhang et al. achieved 4.39 × 10⁻³ S cm⁻¹ conductivity in CMPs by integrating phosphoric acid with perfluoroalkyl chains, which reduced activation energy to 0.4 eV . Key steps:

- Sonogashira coupling to embed phosphoric acid into hydrophobic frameworks.

- Electrochemical impedance spectroscopy (EIS) to measure conductivity.

Advanced Research Questions

Q. What structural modifications optimize Benzene-1,3,5-triamine-based CMPs for photocatalytic applications?

Triazine units and electron-donor groups significantly enhance photocatalytic performance. For instance:

- TZTZ-TA CMP (with triazine) achieved 82.0 wt% NADH production in 5 minutes, outperforming non-triazine analogs .

- Fluorene/carbazole units in CMPs increased oxidation sites for imine synthesis under visible light .

Methodological optimization includes : - Tailoring monomer ratios during polymerization.

- Adjusting BET surface area (e.g., 439.5 m²/g for higher active-site density).

Q. How can researchers reconcile discrepancies in proton conductivity data across studies?

Variations arise from differences in pore hydrophobicity , acid doping levels , and hydrogen-bonding strength . To address this:

- Standardize phosphoric acid loading (e.g., molar ratios during synthesis).

- Use small-angle X-ray scattering (SAXS) to analyze pore uniformity.

- Compare activation energies (e.g., 0.4 eV in hydrophobic CMPs vs. higher values in hydrophilic systems) .

Q. What strategies improve the stability of Benzene-1,3,5-triamine derivatives in optoelectronic devices?

Derivatives like triphenylamine cores enhance stability via three-dimensional rigidity and thermal resistance (>300°C) . Key approaches:

- Electrochemical doping to maintain hole-transport efficiency.

- Accelerated aging tests under UV/thermal stress to assess degradation.

Methodological Considerations

Q. What analytical techniques are critical for evaluating acid-polymer interactions?

- X-ray photoelectron spectroscopy (XPS) : Identifies binding states of phosphorus and nitrogen.

- Solid-state NMR : Probes hydrogen-bonding dynamics between phosphoric acid and polymer chains.

- Gas adsorption/desorption isotherms : Quantifies pore size distribution and acid retention.

Q. How do researchers assess environmental impacts of Benzene-1,3,5-triamine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.